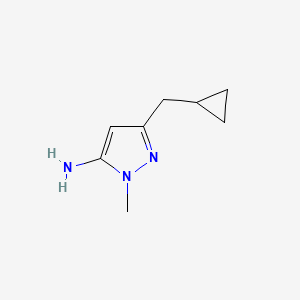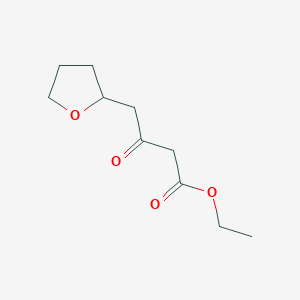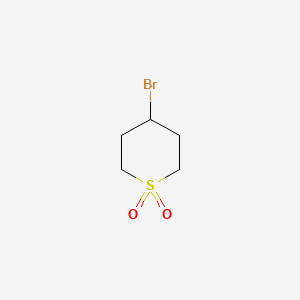
2-(4-Aminobenzolsulfonyl)propanonitril
Übersicht
Beschreibung
2-(4-Aminobenzenesulfonyl)propanenitrile is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol . It is characterized by the presence of an aminobenzenesulfonyl group attached to a propanenitrile moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminobenzenesulfonyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Vorbereitungsmethoden
The synthesis of 2-(4-Aminobenzenesulfonyl)propanenitrile typically involves the reaction of 4-aminobenzenesulfonyl chloride with propanenitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
2-(4-Aminobenzenesulfonyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds .
Wirkmechanismus
The mechanism of action of 2-(4-Aminobenzenesulfonyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, its sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological processes. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
2-(4-Aminobenzenesulfonyl)propanenitrile can be compared with similar compounds such as:
4-Aminobenzenesulfonamide: This compound has a similar sulfonyl group but lacks the nitrile group, making it less reactive in certain chemical reactions.
2-(4-Aminobenzenesulfonyl)ethanenitrile: This compound has a shorter carbon chain, which may affect its solubility and reactivity compared to 2-(4-Aminobenzenesulfonyl)propanenitrile.
4-Aminobenzenesulfonyl chloride: This compound is a precursor in the synthesis of 2-(4-Aminobenzenesulfonyl)propanenitrile and has different reactivity due to the presence of a chloride group.
The uniqueness of 2-(4-Aminobenzenesulfonyl)propanenitrile lies in its combination of functional groups, which provides versatility in chemical synthesis and potential biological activities.
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)sulfonylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-7(6-10)14(12,13)9-4-2-8(11)3-5-9/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDHJSJFUGTBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)S(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)





![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)
